molecular formula C22H14N2O2S B2894291 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one CAS No. 313521-33-4

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one

Cat. No. B2894291
CAS RN: 313521-33-4
M. Wt: 370.43
InChI Key: PYCVGSMDIXWGOP-UHFFFAOYSA-N
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Description

The compound “2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule that contains a phenylamino group attached to a thiazole ring, which is further connected to a benzo[f]chromen-3-one structure . This compound is part of a class of molecules that have been synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction starting from ethyl-4-chloroacetoacetate. This is treated with equimolar amounts of various phenylthioureas independently, followed by a reaction with Salicylaldehyde . The use of biosynthetically prepared L-proline as an efficient catalyst and naturally extracted renewable poly(ethylene) glycol-600 (PEG-600) as an effective green reaction media are the added advantages of this method .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C22H13BrN2O2S . It has a molecular weight of 449.329 . The structure includes a phenylamino group attached to a thiazole ring, which is further connected to a benzo[f]chromen-3-one structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are simple, rapid, cost-effective, and industrially viable . The reactions involve a one-pot three-component synthesis starting from ethyl-4-chloroacetoacetate, treated with equimolar amounts of various phenylthioureas independently, followed by a reaction with Salicylaldehyde .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, compounds with similar structures have shown significant therapeutic potential . They have exhibited potential biological activities such as anti-cancer, anti-microbial, anti-HIV, anti-oxidant, anti-tubercular, anti-asthmatic, and anti-convulsant .

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c25-21-18(19-13-27-22(24-19)23-15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-20(17)26-21/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCVGSMDIXWGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one

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